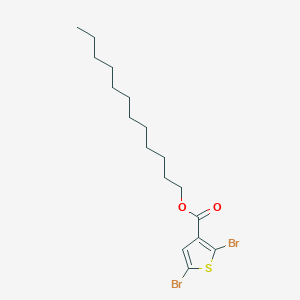
Dodecyl 2,5-dibromothiophene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dodecyl 2,5-dibromothiophene-3-carboxylate is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of bromine atoms and a dodecyl chain in the structure of this compound makes it a valuable intermediate in organic synthesis and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dodecyl 2,5-dibromothiophene-3-carboxylate typically involves the bromination of thiophene derivatives followed by esterification. One common method is the bromination of 3-dodecylthiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting dibrominated product is then esterified with dodecyl alcohol in the presence of a strong acid catalyst like sulfuric acid to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The bromination and esterification reactions are optimized for high yield and purity, and the final product is purified using techniques such as recrystallization or column chromatography .
化学反応の分析
Types of Reactions
Dodecyl 2,5-dibromothiophene-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Coupling Reactions: It can participate in coupling reactions like the Stille or Suzuki coupling to form more complex thiophene derivatives.
Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, and reduced to form thiolanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiols, and alkyl halides. Conditions typically involve the use of polar aprotic solvents like dimethylformamide (DMF) and temperatures ranging from 0°C to 100°C.
Coupling Reactions: Reagents such as palladium catalysts, organostannanes, or boronic acids are used. Reactions are carried out under inert atmospheres (e.g., nitrogen or argon) and at elevated temperatures (50°C to 150°C).
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) and reducing agents like lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
Substitution Reactions: Products include various substituted thiophenes depending on the nucleophile used.
Coupling Reactions: Products are typically more complex thiophene derivatives with extended conjugation.
Oxidation and Reduction: Products include sulfoxides, sulfones, and thiolanes.
科学的研究の応用
Dodecyl 2,5-dibromothiophene-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of conjugated polymers and organic semiconductors.
Biology: It serves as a precursor for the synthesis of biologically active molecules and probes.
Medicine: It is investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
作用機序
The mechanism of action of Dodecyl 2,5-dibromothiophene-3-carboxylate depends on its application. In organic electronics, its role is primarily as a semiconductor material, where it facilitates charge transport through its conjugated system. In biological applications, it may interact with specific molecular targets through its functional groups, influencing biochemical pathways .
類似化合物との比較
Similar Compounds
2,5-Dibromo-3-dodecylthiophene: Similar in structure but lacks the carboxylate group.
Methyl 2,5-dibromothiophene-3-carboxylate: Similar but with a methyl ester instead of a dodecyl ester.
2,5-Dibromo-3-thiophenecarboxylic acid: Similar but with a carboxylic acid group instead of an ester.
Uniqueness
Dodecyl 2,5-dibromothiophene-3-carboxylate is unique due to its combination of a long alkyl chain and dibrominated thiophene ring, which imparts specific solubility and electronic properties. This makes it particularly valuable in the synthesis of materials for organic electronics and as an intermediate in complex organic syntheses .
特性
CAS番号 |
375395-20-3 |
|---|---|
分子式 |
C17H26Br2O2S |
分子量 |
454.3 g/mol |
IUPAC名 |
dodecyl 2,5-dibromothiophene-3-carboxylate |
InChI |
InChI=1S/C17H26Br2O2S/c1-2-3-4-5-6-7-8-9-10-11-12-21-17(20)14-13-15(18)22-16(14)19/h13H,2-12H2,1H3 |
InChIキー |
YEFDKQDYUIVUAP-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCOC(=O)C1=C(SC(=C1)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


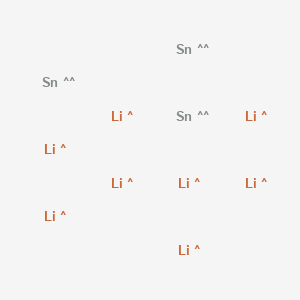
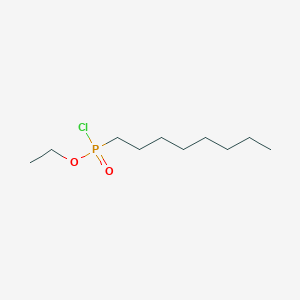
![8-Methyl-5-[(methylsulfanyl)methyl]-3-thiabicyclo[3.3.1]non-7-en-6-one](/img/structure/B14261160.png)
![6,7-dichloro-5-hydroxy-1H-pyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B14261170.png)
![4-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]pyridine](/img/structure/B14261173.png)
![(2E)-{[(E)-Glycyl]imino}acetic acid](/img/structure/B14261175.png)
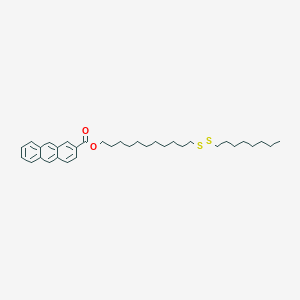
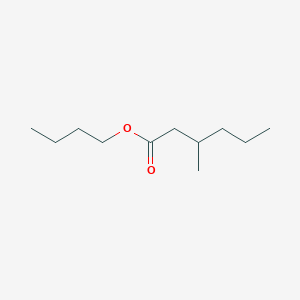

![tert-Butyl 4-[4-(3-chlorophenyl)-5-(2-propanamidopyridin-4-yl)-1,3-thiazol-2-yl]piperidine-1-carboxylate](/img/structure/B14261195.png)
![2-Thiazolamine, N-[(3-chlorophenyl)methylene]-](/img/structure/B14261204.png)
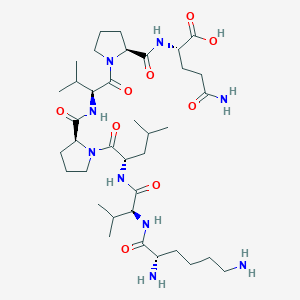
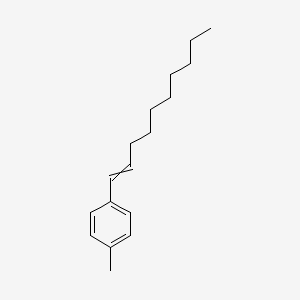
![1,1'-[(1-Hydroxyethyl)azanediyl]di(propan-2-ol)](/img/structure/B14261214.png)
